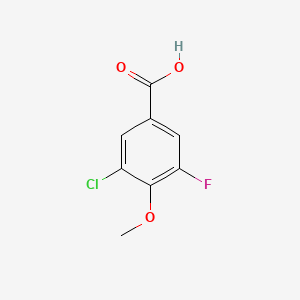

3-Chloro-5-fluoro-4-methoxybenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWCHZNFULHBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397524 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-22-9 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Advanced Synthetic Strategies for 3-Chloro-5-fluoro-4-methoxybenzoic Acid

The preparation of this compound can be approached through several multistep synthetic routes, often commencing from commercially available substituted benzoic acids. These strategies involve a sequence of reactions to introduce the chloro, fluoro, and methoxy (B1213986) groups at the desired positions on the benzene (B151609) ring.

Multistep Synthetic Routes from Precursors

A plausible synthetic pathway to this compound can be conceptualized starting from 3,5-difluorobenzoic acid. This route would involve a series of regioselective reactions to introduce the chloro and methoxy groups.

Another potential precursor is 4-methoxybenzoic acid (p-anisic acid). smolecule.comnih.gov The synthesis would then involve selective halogenation at the 3- and 5-positions. The methoxy group at position 4 directs electrophilic substitution primarily to the ortho positions (3 and 5). smolecule.com

A hypothetical multi-step synthesis starting from a fluorinated precursor is outlined below. This proposed pathway is based on established synthetic transformations for analogous compounds. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

Proposed Synthetic Route:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 3,5-Difluorobenzoic acid | Concentrated HNO₃, Concentrated H₂SO₄ | 3,5-Difluoro-4-nitrobenzoic acid |

| 2 | Reduction | 3,5-Difluoro-4-nitrobenzoic acid | H₂, Pd/C | 4-Amino-3,5-difluorobenzoic acid |

| 3 | Sandmeyer Reaction (Chlorination) | 4-Amino-3,5-difluorobenzoic acid | 1. NaNO₂, HCl 2. CuCl | 3-Chloro-4,5-difluorobenzoic acid |

| 4 | Nucleophilic Aromatic Substitution (Methoxylation) | 3-Chloro-4,5-difluorobenzoic acid | NaOCH₃, Methanol | This compound |

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of the synthesis of polysubstituted aromatic compounds. In the context of this compound, the directing effects of the substituents on the benzoic acid ring guide the introduction of new functional groups.

For instance, in the halogenation of 4-methoxybenzoic acid, the methoxy group is an ortho-, para-directing activator. smolecule.com Therefore, direct chlorination and fluorination would likely lead to a mixture of products, making this a challenging approach for achieving the desired 3,5-substitution pattern.

A more controlled approach involves the use of a directing group, which can be later removed or transformed. The carboxylate group itself can act as a directing group in ortho-lithiation reactions. organic-chemistry.orgnih.gov By employing specific lithium amide bases, it is possible to achieve deprotonation at a specific ortho position, followed by quenching with an electrophile to introduce a substituent.

Modern Catalytic Methods in Benzoic Acid Synthesis

Modern catalytic methods, particularly those involving transition-metal-catalyzed C-H activation, offer efficient and atom-economical routes to functionalized benzoic acids. beilstein-journals.orgacs.org These methods allow for the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalized substrates.

For the synthesis of this compound, a catalytic C-H methoxylation could be a potential key step. Recent advancements have shown that palladium-catalyzed ortho-C–H methoxylation of aryl halides is possible using specialized reagents. nih.govresearchgate.net This strategy could potentially be applied to a suitably halogenated benzoic acid precursor.

Another catalytic approach is the methoxylation of aryl halides using carbon dioxide as a source for the methyl group, which has been demonstrated for various substrates. rsc.org

Comparison of Reaction Conditions and Yield Optimization

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the optimization of reaction conditions for each step.

| Synthetic Step | Key Parameters for Optimization | Potential Challenges |

| Nitration | Temperature, reaction time, and the ratio of nitric to sulfuric acid. chemicalbook.com | Over-nitration or side reactions if conditions are too harsh. |

| Reduction of Nitro Group | Choice of reducing agent (e.g., H₂/Pd/C, SnCl₂/HCl), pressure, and temperature. semanticscholar.org | Incomplete reduction or reduction of the carboxylic acid group. |

| Sandmeyer Reaction | Temperature control during diazotization and the choice of copper salt. researchgate.net | Formation of side products if the diazonium salt is not stable. |

| Nucleophilic Aromatic Substitution | Choice of solvent, temperature, and the nature of the nucleophile and leaving group. | Competing side reactions or low reactivity of the substrate. |

Derivatization Reactions of this compound for Structural and Functional Diversification

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of a variety of new compounds with potentially diverse biological activities or material properties.

Esterification Reactions

Esterification is a common derivatization reaction for carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. organic-chemistry.orgmasterorganicchemistry.combyjus.comlibretexts.org

The reactivity of this compound in esterification reactions will be influenced by both electronic and steric factors. The electron-withdrawing chloro and fluoro groups can increase the acidity of the carboxylic acid, which may facilitate the reaction.

Fischer-Speier Esterification:

| Reactant | Catalyst | Conditions | Product |

| This compound | H₂SO₄ (catalytic amount) | Excess Methanol, Reflux | Methyl 3-chloro-5-fluoro-4-methoxybenzoate |

| This compound | H₂SO₄ (catalytic amount) | Excess Ethanol, Reflux | Ethyl 3-chloro-5-fluoro-4-methoxybenzoate |

To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.combyjus.comlibretexts.org

For industrial-scale production, solid acid catalysts are often preferred as they are reusable and can simplify the purification process. mdpi.com Zirconium and titanium-based solid acids have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com

Amidation and Peptide Coupling Strategies

The carboxylic acid moiety of this compound is a primary site for chemical modification, most commonly through the formation of amide bonds. This transformation is fundamental in medicinal chemistry and materials science. Direct condensation with an amine is generally unfavorable; therefore, the carboxylic acid must first be activated. This is achieved using a wide array of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine.

The choice of coupling reagent is critical and depends on the specific amine substrate, desired reaction conditions, and the need to minimize side reactions, particularly racemization if chiral amines are used. Phosphonium- and uronium-based reagents are highly effective for this purpose. For instance, reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) convert the carboxylic acid into a reactive OBt ester intermediate. bachem.com Similarly, aminium/uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used due to their high efficiency and ability to suppress racemization. bachem.com

The general mechanism involves the reaction of the benzoic acid derivative with the coupling reagent to form a highly reactive acyl-phosphonium or acyl-uronium salt. This activated intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide, along with byproducts like triphenylphosphine (B44618) oxide. nih.govresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective; often used with additives like HOBt to prevent side reactions. |

| Phosphonium Salts | BOP, PyBOP | High reactivity, good for sterically hindered substrates. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Excellent for peptide coupling, low racemization, fast reaction rates. bachem.com |

| Triazine Derivatives | DMTMM | Can be used in aqueous or alcoholic solutions, high yields. bachem.com |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The benzene ring of this compound is substituted with two halogen atoms, chlorine and fluorine, which can potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. SNAr is a two-step addition-elimination mechanism that is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. libretexts.org

In the case of this compound, the powerful electron-withdrawing carboxylic acid group is meta to both the chlorine and fluorine atoms, which does not provide direct resonance stabilization for the Meisenheimer complex. However, the cumulative electronic effects of the substituents and the inherent reactivity of the halogens still allow for SNAr to occur, albeit under potentially harsher conditions than in more activated systems.

A key factor in these reactions is the relative leaving group ability of the halogens. In SNAr, the bond to the leaving group is broken in the second, fast step of the reaction, so bond strength is less important than in SN1 or SN2 reactions. Instead, the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that can polarize the C-X bond and stabilize the intermediate. Consequently, fluorine is typically a much better leaving group than chlorine in SNAr reactions. science.gov Therefore, nucleophilic attack is expected to occur preferentially at the C5 position, leading to the displacement of the fluoride (B91410) ion.

Table 2: Relative Reactivity of Halogens in SNAr Reactions

| Halogen (X) | Relative Rate of Displacement | Reason |

|---|---|---|

| F | ~3000 | High electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack. |

| Cl | ~5 | Moderately electronegative, less activating than fluorine. |

| Br | ~2 | Lower electronegativity further reduces the rate of attack. |

| I | 1 | Least electronegative, least activating towards SNAr. |

Directed C-H Functionalization Strategies with Benzoic Acids

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying aromatic rings with high selectivity, avoiding the need for pre-functionalized starting materials. In benzoic acid derivatives, the carboxylic acid group can act as an effective directing group, enabling the selective activation of C-H bonds at the ortho positions (C2 and C6).

This strategy typically involves the coordination of the carboxylate to a transition metal center (e.g., Rh, Pd, Ru). This coordination forms a cyclometalated intermediate, which brings the metal catalyst into close proximity to the ortho C-H bonds, facilitating their cleavage. This process, often referred to as chelation-assisted C-H activation, leads to the formation of a new carbon-metal bond, which can then participate in various coupling reactions, such as annulation with alkynes to form isocoumarins. mdpi.com

For this compound, the two ortho positions are C2 and C6. The regioselectivity of C-H activation at these sites would be influenced by the electronic and steric properties of the other ring substituents. The methoxy group at C4 is electron-donating, which can influence the reactivity of the adjacent C-H bonds. Research on related methoxy-substituted benzoic acids has shown that both steric and weak non-covalent coordination effects of the methoxy group can influence the outcome of the reaction. mdpi.com The presence of halogens at C3 and C5 would also exert steric and electronic effects that must be considered when predicting the regioselectivity of C-H functionalization.

Exploration of Linker Chemistries for Conjugate Formation

The structure of this compound makes it an ideal scaffold for use as a chemical linker in the synthesis of complex bioconjugates or functional materials. A linker serves to connect two or more different molecular entities. This benzoic acid derivative possesses two distinct reactive handles: the carboxylic acid group and the halogenated aromatic ring.

The carboxylic acid provides a versatile attachment point. It can be readily converted into a variety of activated forms to react with different functional groups. For example, conversion to an N-hydroxysuccinimide (NHS) ester creates a stable, amine-reactive intermediate suitable for labeling proteins or other biomolecules. Alternatively, coupling with a molecule containing a hydroxyl group via esterification, or a thiol group via thioester formation, expands its utility.

The halogenated ring provides a second site for conjugation, primarily through the SNAr reaction discussed previously. The higher reactivity of the fluorine atom at the C5 position allows for the selective introduction of a nucleophile (e.g., an amine, thiol, or alcohol from a second molecule of interest) after the carboxylic acid has been coupled. This sequential, orthogonal reactivity allows for the controlled assembly of well-defined molecular conjugates. Various linker strategies have been developed for solid-phase synthesis, including acid-labile linkers like HMPB and 2-chlorotrityl chloride resin, which could be adapted for use with this benzoic acid core. acs.org

Table 3: Activation Strategies for Carboxylic Acid Linkers

| Activated Form | Reactive Towards | Application |

|---|---|---|

| Acyl Chloride | Amines, Alcohols, Thiols | General organic synthesis; highly reactive but moisture-sensitive. |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines | Bioconjugation, protein labeling; forms stable amide bonds in aqueous buffers. |

| Pentafluorophenyl (PFP) Ester | Primary Amines | Higher reactivity and stability compared to NHS esters. |

| Carbodiimide-activated (in situ) | Amines, Alcohols | One-pot amidation/esterification reactions. |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for observing fluorine atoms within a molecule.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Chloro-5-fluoro-4-methoxybenzoic acid, one would expect to see signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups. The splitting patterns (multiplicities) of the aromatic protons would reveal their coupling with the adjacent fluorine atom and with each other.

¹³C NMR Spectroscopy: This method would identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (chloro, fluoro, methoxy, and carboxylic acid groups).

¹⁹F NMR Spectroscopy: This technique is highly sensitive and would show a signal for the fluorine atom. The chemical shift of the fluorine signal would be characteristic of its position on the aromatic ring and the nature of the adjacent substituents. Coupling between the fluorine and nearby protons would also be observable.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data Table: (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5-8.0 | d | - | Aromatic CH |

| ¹H | ~7.3-7.8 | d | - | Aromatic CH |

| ¹H | ~3.9-4.1 | s | - | -OCH₃ |

| ¹H | ~11-13 | s (broad) | - | -COOH |

| ¹³C | ~165-170 | s | - | -COOH |

| ¹³C | ~150-160 (d) | d | J(C-F) ~240-260 | Ar-C-F |

| ¹³C | ~145-155 | s | - | Ar-C-OCH₃ |

| ¹³C | ~120-135 | s | - | Ar-C-Cl |

| ¹³C | ~110-130 | d | - | Ar-CH |

| ¹³C | ~110-130 | d | - | Ar-CH |

| ¹³C | ~125-135 | s | - | Ar-C-COOH |

| ¹³C | ~55-65 | s | - | -OCH₃ |

| ¹⁹F | ~ -110 to -130 | m | - | Ar-F |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carboxylic acid, C-O stretches of the acid and methoxy group, C-H stretches of the aromatic ring and methoxy group, and C-Cl and C-F stretches.

Hypothetical FTIR Data Table: (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | -CH₃ stretch (Methoxy) |

| ~1680-1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1580-1600, ~1450-1500 | Medium | C=C stretch (Aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1000-1100 | Strong | C-O stretch (Aryl-ether) |

| ~1100-1200 | Medium-Strong | C-F stretch |

| ~600-800 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Mass Spectrometry (MS): This technique would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would give clues about the structure, with common losses including the methoxy group, the carboxylic acid group, and carbon monoxide.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous determination of the molecular formula (C₈H₆ClFO₃).

Hypothetical HRMS and Fragmentation Data Table: (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)

| Technique | Data Type | Observed Value | Interpretation |

|---|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | Calculated: 205.0062 | Confirms molecular formula C₈H₆ClFO₃ |

| MS | m/z of Fragments | [M-CH₃]⁺ | Loss of methyl radical from methoxy group |

| MS | m/z of Fragments | [M-OCH₃]⁺ | Loss of methoxy radical |

| MS | m/z of Fragments | [M-COOH]⁺ | Loss of carboxylic acid group |

| MS | m/z of Fragments | [M-CO₂]⁺ | Loss of carbon dioxide |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for determining the purity of a compound and for its separation from mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a widely used technique for the analysis and purification of non-volatile compounds. A reversed-phase HPLC method would likely be suitable for this compound, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile or methanol). The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for purity assessment. Preparative HPLC could be used to purify larger quantities of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of benzoic acids, direct analysis by GC-MS is often challenging. Therefore, a derivatization step is typically employed to convert the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent (like BSTFA) or an alkylating agent (like methyl iodide). The resulting derivative can then be analyzed by GC-MS, which provides both separation based on boiling point and mass spectral data for identification.

Ion Exchange Chromatography coupled with High-Resolution Mass Spectrometry (IC-HRMS) for Halogenated Carboxylic Acids

Ion Exchange Chromatography (IC) is a powerful chromatographic technique for the separation and quantification of ionic compounds. libretexts.orgbio-rad.com For acidic compounds like this compound, which can exist as an anion in solution, anion exchange chromatography is particularly suitable. libretexts.org The separation mechanism is based on the reversible interaction between the negatively charged carboxylate group of the analyte and the positively charged functional groups of the stationary phase. bio-rad.com

The coupling of IC with High-Resolution Mass Spectrometry (HRMS) provides a highly sensitive and selective analytical method. HRMS allows for the accurate mass determination of the eluted compounds, which in turn enables the confirmation of their elemental composition. This is especially useful for halogenated compounds, as the precise mass defects of chlorine and fluorine atoms can be resolved.

| Parameter | Description |

| Chromatography Mode | Anion Exchange Chromatography |

| Stationary Phase | Typically a polymeric resin with quaternary ammonium functional groups. |

| Mobile Phase | An aqueous buffer solution, often with a gradient of a competing anion (e.g., carbonate or hydroxide) to elute the analyte. |

| Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF). |

| Expected Ion | [M-H]⁻ |

| Predicted m/z | ~202.99167 for the deprotonated molecule. uni.lu |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

For a substituted benzoic acid like this compound, single-crystal X-ray diffraction would be the technique of choice. The analysis of related substituted benzoic acids reveals common structural motifs. Benzoic acids frequently form centrosymmetric dimers in the solid state, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. researchgate.net

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing. |

| Polymorphism | The existence of different crystalline forms of the same compound. ucl.ac.uk |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of substituted benzoic acids. These methods provide deep insights into the molecule's geometry, electronic structure, and reactivity.

For substituted benzoic acids, the primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring. DFT calculations are instrumental in mapping the potential energy surface (PES) associated with the rotation around the C(aryl)-C(carboxyl) bond.

In related ortho-substituted chloro- and fluoro-benzoic acids, DFT studies have shown that the planar conformation, where the carboxylic group is coplanar with the benzene ring, is typically the most stable. nih.govuc.ptresearchgate.net This planarity is a result of the favorable π-conjugation between the carbonyl group and the aromatic system. For 3-chloro-5-fluoro-4-methoxybenzoic acid, two main planar conformers would be expected, corresponding to the cis and trans arrangements of the carboxylic acid's -OH group with respect to the C-C bond. The cis conformer, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally found to be the global minimum for benzoic acid and its derivatives due to intramolecular hydrogen bonding-like interactions. nih.govuc.ptresearchgate.net

The presence of substituents at the 3, 4, and 5 positions is expected to have a modest influence on the rotational barrier of the carboxylic group compared to ortho substituents, which can induce significant steric hindrance and non-covalent interactions, leading to higher rotational barriers or even non-planar ground states. nih.govuc.ptresearchgate.net The methoxy (B1213986) group at the 4-position, being an electron-donating group, would enhance the resonance stabilization of the planar conformer.

Table 1: Representative DFT-Calculated Conformational Data for Analogous Substituted Benzoic Acids

| Compound | Method/Basis Set | Most Stable Conformer | Relative Energy of trans Conformer (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|---|

| 2-Fluorobenzoic acid | B3LYP/6-311++G(d,p) | cis | 21.4 | ~25 |

| 2-Chlorobenzoic acid | B3LYP/6-311++G(d,p) | cis | 24.1 | ~30 |

| Benzoic acid | B3LYP/6-311++G(d,p) | cis | 7.9 | ~15 |

Note: Data is illustrative and based on findings for structurally related compounds. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene ring and the substituents, while the LUMO is a π*-orbital with significant contributions from the carboxylic acid group and the aromatic ring.

The substituents on this compound would modulate the energies and distributions of these orbitals.

Methoxy group (-OCH₃): As a strong electron-donating group, it will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Halogens (-Cl, -F): As electronegative atoms, they have an electron-withdrawing inductive effect, which would lower the energy of both HOMO and LUMO. However, they also participate in resonance by donating a lone pair of electrons.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen of the carboxylic acid, indicating its propensity to act as a hydrogen bond acceptor. researchgate.net Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it a hydrogen bond donor. The halogen atoms, particularly chlorine, can exhibit a region of positive potential on their outer surface, known as a "sigma-hole," which allows for halogen bonding. mdpi.com

Non-covalent interactions are paramount in determining the supramolecular chemistry of benzoic acid derivatives, influencing their crystal packing and behavior in condensed phases. wikipedia.org

Hydrogen Bonding: The most significant non-covalent interaction for carboxylic acids is hydrogen bonding. In the solid state and in non-polar solvents, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net This is a highly stable arrangement that would be expected for this compound as well.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com In the crystal structure of halogenated benzoic acids, C-Cl···O and C-F···O interactions can act as secondary structure-directing forces, complementing the primary hydrogen-bonded dimer motif. The strength of these interactions is influenced by the other substituents on the ring. researchgate.netbeilstein-journals.org The methoxy group, by increasing electron density on the ring, could potentially enhance the nucleophilicity of the carbonyl oxygen, making it a better halogen bond acceptor.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to characterize and quantify these weak interactions.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations can predict the dynamic behavior of this compound in different solvent environments. acs.org These simulations model the motions of atoms over time, providing insights into solvation, aggregation, and the stability of intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures and electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. For this compound, the most characteristic calculated IR bands would be the O-H stretching vibration of the carboxylic acid, which is typically broad and located in the 2500-3300 cm⁻¹ region for the hydrogen-bonded dimer. libretexts.orgdocbrown.info The C=O stretching vibration is also a strong, characteristic band, expected around 1700 cm⁻¹. docbrown.info Calculations on monomers versus dimers show significant shifts in these frequencies, which can confirm the state of aggregation. researchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. dergipark.org.tr The calculated shifts for the aromatic protons and carbons would be sensitive to the electronic effects of the chloro, fluoro, and methoxy substituents. The acidic proton of the carboxyl group is expected to have a calculated chemical shift in the downfield region of 10-13 ppm, which is characteristic for carboxylic acids. libretexts.orgrsc.org Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzoic Acid (3-Chlorobenzoic Acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (dimer) | ~3000 | ~3000 (broad) |

| C=O stretch (dimer) | 1725 | 1720 |

| C-Cl stretch | 750 | 748 |

Note: Data is illustrative and based on findings for structurally related compounds. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

DFT can be used to explore the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For example, in electrophilic aromatic substitution reactions, the carboxyl group is a deactivating, meta-directing group, while the methoxy group is a strong activating, ortho-, para-directing group. The halogens are deactivating but also ortho-, para-directing. Computational studies can predict the most likely site of substitution by modeling the transition states for attack at different positions on the ring. The methoxy group's powerful activating effect would likely direct electrophiles to the positions ortho to it (positions 2 and 6), though steric hindrance could play a role.

Furthermore, computational studies on the reactions of benzoic acid with atmospheric radicals like OH have elucidated addition and abstraction mechanisms, providing insights into its environmental degradation pathways. nih.govrsc.org Similar studies could be applied to this compound to understand its atmospheric chemistry and reactivity.

Applications in Medicinal Chemistry and Structure Activity Relationship Sar Studies

3-Chloro-5-fluoro-4-methoxybenzoic Acid as a Scaffold in Drug Discovery

This compound serves as a valuable scaffold in drug discovery due to its substituted benzene (B151609) ring structure, which provides a rigid framework for the attachment of various functional groups. The benzoic acid moiety itself is a common feature in many biologically active molecules, often involved in critical interactions with biological targets. The specific substitutions on the phenyl ring—a chlorine atom, a fluorine atom, and a methoxy (B1213986) group—impart distinct physicochemical properties that can be exploited in the design of novel therapeutic agents.

The presence of halogens (chlorine and fluorine) can significantly influence a molecule's properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.net Fluorine, in particular, is often incorporated into drug candidates to block metabolic oxidation at a specific position or to enhance binding interactions through the formation of hydrogen bonds or other non-covalent interactions. researchgate.net The methoxy group can also affect the molecule's conformation and electronic properties, potentially influencing its interaction with target proteins. mdpi.com This combination of substituents makes this compound an attractive starting point for developing new chemical entities with desired pharmacological profiles. Benzoic acid derivatives, in general, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and for the treatment of sickle cell disease, highlighting the versatility of this chemical class as a foundational structure in medicinal chemistry. nih.goviomcworld.com

Design and Synthesis of Derivatives for Biological Activity Evaluation

The chemical structure of this compound allows for straightforward modification to generate a library of derivatives for biological screening. The primary site for chemical modification is the carboxylic acid group, which can be converted into a variety of other functional groups such as esters, amides, or hydrazides. ossila.comnih.gov These reactions are typically high-yielding and can be performed using standard laboratory procedures. For instance, the carboxylic acid can be activated with reagents like thionyl chloride or EDC/HOBt to facilitate coupling with various amines or alcohols, leading to the formation of a diverse set of amide or ester derivatives. ossila.comnih.gov

Another synthetic strategy involves the modification of the substituents on the aromatic ring, although this is generally more complex. For example, the methoxy group could potentially be demethylated to a hydroxyl group, which can then be used as a handle for further functionalization. nih.gov The synthesis of various substituted benzamide (B126) derivatives has been a common strategy in the development of new therapeutic agents, including potential antidiabetic and anticancer compounds. nih.govmdpi.com The goal of synthesizing these derivatives is to systematically explore the chemical space around the parent scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Common Synthetic Transformations for Benzoic Acid Derivatives

| Reaction Type | Reagents | Resulting Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt) | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Reduction | Reducing Agents (e.g., LiAlH₄) | Benzyl Alcohol |

Structure-Activity Relationship (SAR) Studies of Functionalized Benzoic Acid Derivatives

The insights gained from SAR studies guide the optimization of lead compounds into clinical candidates. For example, by comparing the activity of derivatives with different substituents at a particular position, researchers can infer whether that position requires a bulky or small group, a hydrogen bond donor or acceptor, or a group with specific electronic properties. researchgate.netresearchgate.net This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

The halogen and methoxy substituents on the this compound scaffold have a profound impact on its potential biological efficacy.

Halogen Substitutions (Chloro and Fluoro): Halogens can influence biological activity through several mechanisms. Their electron-withdrawing nature alters the electronic distribution of the aromatic ring, which can affect pKa and binding to target proteins. researchgate.net Halogens, particularly bromine and iodine, can participate in "halogen bonding," a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's binding site. researchgate.netconicet.gov.ar This can lead to significantly stronger and more specific binding. Fluorine substitution can also have dramatic effects on the strength of these interactions. researchgate.net Furthermore, the size and lipophilicity of the halogen atom can impact how the molecule fits into a binding pocket and its ability to cross cell membranes.

Methoxy Substitution: The methoxy group can influence biological activity through both steric and electronic effects. mdpi.com It is a hydrogen bond acceptor and can also engage in weak non-covalent interactions. mdpi.com The position of the methoxy group is critical; it can direct the orientation of the molecule within a binding site. mdpi.com In some cases, the methoxy group can be metabolically labile, being converted to a hydroxyl group in vivo, which can either increase or decrease activity. Studies have shown that the number and position of hydroxyl and methoxy groups on aromatic rings play an important role in the antioxidative activity of phenolic compounds. nih.gov

Table 2: Influence of Substituents on Molecular Properties and Biological Activity

| Substituent | Effect on Electronics | Potential Binding Interactions | Impact on Lipophilicity |

| Fluoro (F) | Strongly electron-withdrawing | Hydrogen bonding, dipole-dipole | Increases |

| Chloro (Cl) | Electron-withdrawing | Halogen bonding, hydrophobic interactions | Significantly increases |

| Methoxy (OCH₃) | Electron-donating (resonance), Electron-withdrawing (inductive) | Hydrogen bond acceptor, weak C–H⋯O interactions | Slightly increases |

Rational drug design utilizes knowledge of the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. Computational docking is a key tool in this process. nih.gov

Computational Docking: This technique uses computer algorithms to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of the target protein in various conformations and orientations. A "scoring function" is then used to estimate the binding affinity for each pose, allowing researchers to rank and prioritize compounds for synthesis and experimental testing. nih.gov This in silico screening can significantly accelerate the discovery of novel and potent ligands by narrowing down the number of molecules that need to be synthesized. nih.gov

Co-crystal Structures: While computational docking is a powerful predictive tool, its results are ideally validated by experimental methods. X-ray crystallography of a ligand bound to its target protein (a co-crystal structure) provides a detailed, atomic-level picture of the binding mode. This experimental data is invaluable for confirming docking predictions and understanding the precise interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that govern binding. This information provides definitive insights for the next cycle of rational drug design, allowing for the fine-tuning of the ligand structure to optimize interactions with the target.

Applications in Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, substituted benzoic acids like this compound and its close analogs are important intermediates in the synthesis of agrochemicals and specialty chemicals. chemimpex.com The unique combination of substituents can lead to molecules with potent herbicidal or pesticidal properties. chemimpex.com For example, related compounds like 3-Chloro-5-methoxy-benzoic acid are utilized in the formulation of herbicides and pesticides. chemimpex.com The stability and reactivity of these molecules allow for their efficient incorporation into more complex chemical structures, enhancing the efficacy of the final agrochemical product. chemimpex.com

In the realm of specialty chemicals, these compounds can serve as building blocks for the synthesis of advanced materials, such as polymers and coatings, where the specific properties imparted by the halogen and methoxy groups can be used to achieve desired characteristics like thermal stability or specific reactivity. chemimpex.com

Advanced Research Topics and Future Directions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of highly functionalized benzoic acids is an area of continuous development, with a growing emphasis on efficiency, safety, and environmental responsibility. Research into novel synthetic pathways for 3-Chloro-5-fluoro-4-methoxybenzoic acid and its analogues aims to improve upon traditional methods, which can involve harsh conditions and generate significant waste. google.comgoogle.com

Future synthetic strategies are focused on several key areas:

Green Chemistry Principles: Incorporating environmentally benign reagents and solvents. This includes the use of biodegradable surfactants to facilitate reactions in water, thereby avoiding volatile organic compounds. proquest.com Another approach involves using catalytic amounts of less toxic acids or bases to drive reactions. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability compared to batch processing.

Biocatalysis: Employing enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts. dtu.dk

These modern synthetic approaches aim to provide more efficient and sustainable routes to this compound and its derivatives, making them more accessible for research and industrial applications. researchgate.net

| Synthetic Strategy | Objective | Potential Advantages | Relevant Concepts from Literature |

|---|---|---|---|

| Multi-step, One-Pot Synthesis | To improve efficiency by combining several reaction steps without isolating intermediates. | Higher overall yield, reduced solvent waste, cost-effective. proquest.com | Tandem sequences developed for antimalarial drugs. proquest.com |

| Green Catalysis | To replace stoichiometric reagents with catalytic, often less toxic, alternatives. | Reduced environmental impact, lower cost, increased safety. | Use of bentonite (B74815) clay, phosphate-based catalysts, or catalytic amounts of acetic acid. nih.gov |

| Aqueous Micellar Catalysis | To perform organic reactions in water using surfactants to form nanomicelles. | Eliminates the need for hazardous organic solvents, biodegradable. proquest.com | Application of biodegradable surfactants derived from Vitamin E. proquest.com |

| Process Optimization | To refine existing protocols to achieve higher yields and purity. | Improved efficiency, readily controllable reaction conditions. researchgate.net | Nitration, esterification, reduction, diazotization, and hydrolysis protocols. researchgate.net |

Development of Advanced Functional Materials Incorporating this compound Derivatives

Organohalides serve as crucial building blocks in materials science due to the unique properties conferred by carbon-halogen bonds. acs.org Derivatives of halogenated nitrobenzoic acids are recognized as valuable intermediates for synthesizing advanced materials with specific, tailored properties. The distinct substitution pattern of this compound makes it an attractive candidate for incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.

The reactivity of the carboxylic acid group allows for its integration into larger structures via ester or amide linkages, while the halogenated aromatic ring can influence the material's electronic, thermal, and crystalline properties. Potential applications being explored include:

Specialty Polymers: Incorporation into polymer backbones could enhance thermal stability, flame retardancy, and dielectric properties, making them suitable for high-performance electronics and aerospace applications.

Liquid Crystals: The rigid, substituted phenyl ring is a common structural motif in liquid crystal molecules. Derivatives could be designed to exhibit specific mesophases for use in display technologies.

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal nodes, forming porous structures. The halogen and methoxy (B1213986) groups lining the pores can be used to tune the framework's selectivity for gas storage, separation, or catalysis.

Interdisciplinary Research Integrating Computational and Experimental Approaches for Mechanism Elucidation

Understanding the precise mechanisms of chemical reactions is fundamental to optimizing conditions and designing new transformations. A powerful modern approach involves the integration of computational modeling with experimental validation. rsc.org For halogenated aromatic compounds like this compound, this synergy is crucial for elucidating complex reaction pathways. rsc.org

Computational Approaches , primarily using Density Functional Theory (DFT), can model reaction energetics and transition states. rsc.org This allows researchers to:

Predict the most likely reaction pathway among several possibilities.

Calculate activation energies, which correlate with reaction rates. rsc.org

Understand the role of catalysts and the origins of stereoselectivity. acs.org

Visualize the geometry of transition state structures, revealing key atomic interactions. rsc.org

Experimental Techniques provide the real-world data needed to validate these computational models. Key methods include:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to identify reaction intermediates and final products, confirming their predicted structures. researchgate.net

Kinetic Studies: Measuring reaction rates under different conditions (e.g., temperature, concentration) provides experimental activation energies that can be compared with calculated values.

This combined approach has been successfully used to study C-F bond activation in fluoroarenes, revealing a concerted SNAr-like mechanism where transition states are stabilized by interactions with ortho-fluorine atoms. rsc.org Such insights are invaluable for predicting the reactivity of this compound and designing novel synthetic applications.

Investigation of Bio-conjugation and Prodrug Strategies

The molecular framework of this compound presents opportunities for application in medicinal chemistry and chemical biology, particularly through bio-conjugation and prodrug strategies.

Prodrug Design is a well-established strategy to improve the pharmacological properties of a parent drug, such as solubility or metabolic stability. nih.gov A prodrug is an inactive or less active compound that is converted into the active drug within the body. nih.gov The carboxylic acid group of this compound is an ideal handle for creating ester or amide linkages to promoieties. These promoieties can be designed to be cleaved by specific enzymes in the body, releasing the active molecule. For example, linking a polar functional group like an amino acid or a phosphate (B84403) could significantly enhance water solubility. nih.govnih.gov

Bio-conjugation involves linking a molecule to a larger biomolecule, such as a protein or peptide, to create a new conjugate with combined properties. nih.gov The carboxylic acid group can be activated and reacted with amine groups (e.g., the side chain of lysine) on a protein surface. Such strategies could be used to:

Attach the molecule to an antibody for targeted delivery (antibody-drug conjugates).

Label proteins for imaging or diagnostic purposes.

Research in this area would focus on developing stable yet cleavable linkers and optimizing reaction conditions to achieve selective conjugation without denaturing the target biomolecule. nih.gov

| Strategy | Functional Group Used | Potential Goal | Example Approach |

|---|---|---|---|

| Prodrug Synthesis | Carboxylic Acid | Improve water solubility and oral bioavailability. nih.govnih.gov | Formation of an ester with a polar amino acid or a phosphate group. nih.govnih.gov |

| Bio-conjugation | Carboxylic Acid | Targeted delivery or protein labeling. | Activation of the acid (e.g., to an acyl chloride or NHS ester) followed by reaction with protein lysine (B10760008) residues. |

Role in Chemical Biology Probes and Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a biological system. nih.gov The development of effective probes requires high selectivity to avoid off-target effects that could confound experimental interpretation. nih.gov

The substituted phenyl ring of this compound can serve as a core scaffold for building chemical probes. The halogen and methoxy substituents can be systematically varied to optimize binding affinity and selectivity for a target protein. Research has shown that incorporating a 3-chloro-4-fluorophenyl fragment into different molecular structures can enhance inhibitory activity against specific enzymes, such as tyrosinase. mdpi.com This suggests that this substitution pattern is a valuable feature for establishing productive interactions within a protein's active site. mdpi.com

The process of using such derivatives for target identification often involves:

Library Synthesis: Creating a collection of related compounds by modifying the core scaffold.

Phenotypic Screening: Testing the library in cell-based assays to identify compounds that produce a desired biological effect.

Target Deconvolution: Using techniques like affinity chromatography or proteomics to determine the specific protein(s) that the active compound binds to.

By serving as a foundational structure, this compound and its derivatives can be instrumental in the discovery and validation of new therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-chloro-5-fluoro-4-methoxybenzoic acid to improve yield and purity?

- Methodological Answer: Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent selection, and stoichiometry. For example, refluxing with hydrochloric acid under controlled pH conditions has been effective in similar halogenated benzoic acid syntheses . Catalysts like FeCl₃ may enhance chlorination efficiency, as demonstrated in analogous reactions . Purity can be improved via recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane). HPLC (≥98% purity thresholds) and NMR should confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for methoxy (-OCH₃), carboxylic acid (-COOH), and aromatic protons, noting coupling patterns from chlorine/fluorine substituents .

- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and O-H stretches (broad, ~2500-3000 cm⁻¹) .

- LC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and assess purity .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact due to potential respiratory and skin irritation, as observed in structurally related halogenated benzoic acids . Store separately from oxidizers/strong bases. Waste must comply with hazardous chemical disposal protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during derivatization of this compound?

- Methodological Answer: Divergent results (e.g., competing substitution pathways) require mechanistic analysis. For example, steric hindrance from the methoxy group may suppress electrophilic substitution at the 4-position. Use DFT calculations to model reaction pathways or employ directing groups to control regioselectivity. Kinetic studies (e.g., varying temperature) can identify rate-limiting steps .

Q. How can computational tools guide the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Molecular docking: Screen derivatives against target enzymes (e.g., prostatic 5α-reductases) to predict binding affinities .

- Retrosynthetic AI: Tools like Pistachio/BKMS_Metabolic databases propose feasible synthetic routes for novel derivatives (e.g., trifluoromethyl or pyridinyl analogs) .

- QSAR models: Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data from in vitro assays .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of derivatives?

- Methodological Answer: Rodent models (rats/mice) are standard for assessing oral bioavailability, metabolism, and excretion. Radiolabeled analogs (³H/¹⁴C) track tissue distribution. For enzyme-targeted derivatives (e.g., 5α-reductase inhibitors), measure metabolite profiles via LC-MS/MS and compare efficacy to reference inhibitors like finasteride .

Q. How do substituent modifications impact the compound’s physicochemical properties?

- Methodological Answer:

- LogP: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce lipophilicity, enhancing aqueous solubility .

- pKa: Fluorine’s inductive effect lowers the carboxylic acid’s pKa (~2.5-3.0), affecting ionization in biological systems .

- Thermal stability: TGA/DSC analyses reveal decomposition thresholds, critical for formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。